molecular formula C12H15BrN4OS B5767061 3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine

3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine

Cat. No. B5767061
M. Wt: 343.25 g/mol
InChI Key: KWJSYXNASKWUOJ-UHFFFAOYSA-N
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Description

3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine is a chemical compound with potential applications in scientific research. It is a triazole derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed to inhibit the growth of bacteria, fungi, and viruses by interfering with their cell wall synthesis. The compound may also disrupt the DNA replication process in these microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine has low toxicity and does not cause significant biochemical or physiological effects in laboratory animals. However, further studies are needed to fully understand the compound's effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. It may also have potential applications in the development of new antimicrobial agents. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research of 3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine. One direction is to investigate its potential as a lead compound for the development of new antimicrobial agents. Another direction is to study its mechanism of action in more detail to better understand its antibacterial, antifungal, and antiviral properties. Additionally, future studies could focus on improving the compound's solubility and bioavailability to enhance its effectiveness in laboratory experiments.

Synthesis Methods

The synthesis of 3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine has been reported in the literature using different methods. One of the methods involves the reaction of 3-bromo-4-methoxybenzyl chloride with thiosemicarbazide followed by the addition of ethylhydrazinecarboxylate. The resulting product is then treated with sodium hydroxide to obtain the final compound.

Scientific Research Applications

3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine has potential applications in scientific research. It has been reported to have antibacterial, antifungal, and antiviral properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and has shown promising results. It has also been tested against fungi, such as Candida albicans, and has demonstrated antifungal activity. In addition, the compound has been tested against the influenza virus and has shown antiviral activity.

properties

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-ethyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4OS/c1-3-11-15-16-12(17(11)14)19-7-8-4-5-10(18-2)9(13)6-8/h4-6H,3,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJSYXNASKWUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)SCC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazol-4-amine

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